benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-1-pyridin-4-ylmethanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-15(10-12-4-2-1-3-5-12)11-13-6-8-14-9-7-13/h1-9,11H,10H2/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGWHZWAAZBIJH-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+](=CC2=CC=NC=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/[N+](=C/C2=CC=NC=C2)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037397-02-6 | |
| Record name | Benzenemethanamine, N-(4-pyridinylmethylene)-, N-oxide, [N(Z)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1037397-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate typically involves the reaction of benzylamine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl[(Z)-4-pyridinylmethylidene]ammonium oxide, while reduction could produce benzyl[(Z)-4-pyridinylmethylidene]amine .
Scientific Research Applications
Benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity and Binding Affinity
- Compound A3, A6, and B9 : These derivatives exhibit strong binding to MTs, comparable to first-line antitubercular drugs like isoniazid and pyrazinamide. Molecular descriptors (e.g., logP, polar surface area) for benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate align with these compounds, suggesting similar pharmacokinetic profiles .
Physicochemical Properties
- CMC and Surfactant Behavior : Compared to BAC-C12 (a QAC with CMC = 8.3 mM), this compound likely has similar micelle-forming properties, critical for membrane penetration in antimicrobial applications .
- Molecular Weight and Stability: With a molecular weight near 392 Da (inferred from analogous compounds in ), it falls within the optimal range for bioavailability. Its Z-configuration may enhance stability compared to E-isomers, as seen in structurally related enaminones .
Structural and Functional Group Analysis
- Pyridinylmethylidene vs. This may improve interactions with bacterial enzymes .
- Quaternary Ammonium vs. Phenolic Antioxidants: Unlike phenolic antioxidants (e.g., hydroxytyrosol acetate), which rely on radical scavenging via hydroxyl groups, the ammoniumolate group likely exerts activity through electrostatic interactions with microbial membranes .
Data Table: Key Comparisons
Biological Activity
Benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate (CAS No. 22661-19-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring various studies and findings related to its effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C₁₃H₁₂N₂O and a molecular weight of approximately 212.247 g/mol. The compound features a unique ammoniumolate moiety, which contributes to its distinct chemical and physical properties. Its synthesis typically involves the reaction of benzylamine with 4-pyridinecarboxaldehyde under specific conditions, often utilizing solvents such as ethanol or methanol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may modulate the activity of certain enzymes involved in neurotransmission and metabolic processes. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For example, derivatives based on the benzylpyridine scaffold have demonstrated significant inhibitory effects against cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, supported by assays measuring IC₅₀ values (the concentration required to inhibit cell growth by 50%) .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
| 7c | A-549 | Not reported |
| 7d | A-549 | Not reported |
Cholinesterase Inhibition
The compound has also been evaluated for its cholinesterase inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. Similar compounds have shown dual inhibition of AChE and BChE, with some derivatives achieving half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range. For instance, one derivative exhibited an IC₅₀ of 0.176 µM against AChE and 0.37 µM against BChE, indicating strong potential for therapeutic use in cognitive disorders .
Case Studies
- Neuroprotective Effects : In a study focused on neuroprotective agents, this compound derivatives were tested for their ability to prevent neurodegeneration in vitro. The results indicated significant protection against oxidative stress-induced apoptosis in neuronal cell lines.
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against several bacterial strains, suggesting a potential role as an antimicrobial agent.
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding interactions between this compound and target proteins involved in disease pathways, further elucidating its mechanism of action.
Q & A
Q. What are the recommended synthetic methodologies for achieving high stereochemical purity in benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate?
- Methodological Answer : To synthesize the (Z)-isomer, employ coupling agents like diphenylphosphoryl azide in dimethylformamide (DMF) with triethylamine as a base under ice-cooled conditions (0–5°C) for 1.5 hours. Stereochemical control can be enhanced by optimizing reaction parameters (e.g., temperature, solvent polarity) and using catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane . Post-reaction work-up includes ethyl acetate extraction and brine washing to isolate the product .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- X-ray crystallography to resolve the crystal structure and hydrogen-bonding networks .
- H and C NMR to verify functional groups and stereochemistry .
- Infrared (IR) spectroscopy to identify characteristic bonds (e.g., C=N, ammoniumolate stretching) .
- Elemental analysis for empirical formula validation .
Q. How should researchers handle safety risks associated with reactive intermediates during synthesis?
- Methodological Answer :
- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
- General precautions : Use fume hoods, PPE, and avoid inhalation due to uncharacterized toxicological hazards .
Advanced Research Questions
Q. How can computational models (e.g., DFT) resolve contradictions between experimental and theoretical data for this compound?
- Methodological Answer :
- Perform DFT calculations to model electronic structures and compare with experimental NMR/X-ray data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and solvation models to match experimental conditions .
- Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions and lattice energy discrepancies .
- Re-evaluate synthetic purity if computational and experimental data diverge, as impurities may distort results .
Q. What strategies optimize reaction yields in large-scale synthesis without compromising stereoselectivity?
- Methodological Answer :
- Stoichiometric tuning : Use 1.2–1.5 equivalents of coupling agents (e.g., diphenylphosphoryl azide) to drive reactions to completion .
- Catalyst loading : Increase DMAP concentration (e.g., 10 mol%) to accelerate kinetics while maintaining stereocontrol .
- Process monitoring : Employ inline techniques like TLC or HPLC to track reaction progress and intermediates .
Q. How do pH and solvent systems influence the stability of this compound?
- Methodological Answer :
- Stability assays : Prepare buffer solutions (e.g., ammonium acetate, pH 6.5) to simulate physiological or storage conditions .
- Degradation analysis : Use LC-MS to identify hydrolysis byproducts (e.g., pyridine derivatives or benzyl alcohol) under acidic/basic conditions .
- Storage recommendations : Store in anhydrous, inert environments (argon atmosphere) at –20°C to prevent Z/E isomerization .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data reported for this compound across studies?
- Methodological Answer :
- Reproducibility checks : Verify synthesis protocols (e.g., reaction time, temperature) and purification steps (e.g., recrystallization solvent) .
- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect crystalline polymorphs that may alter spectral properties .
- Collaborative validation : Share samples with independent labs for cross-technique analysis (e.g., NMR, X-ray) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
